molecular formula C17H17N5O3 B3872640 5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B3872640
M. Wt: 339.3 g/mol
InChI Key: IVRZIHYGYHIHDG-XYOKQWHBSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a pyrazole-based heterocyclic compound characterized by its intricate substitution pattern. The core structure includes a pyrazole ring substituted with an amino group at position 5, a cyano group at position 4, and a (1Z)-1-cyano-2-(2,3-dimethoxyphenyl)eth-1-en-1-yl moiety at position 2. The Z-configuration of the eth-en-yl linkage and the 2,3-dimethoxyphenyl group contribute to its stereochemical uniqueness and electronic properties, making it a candidate for pharmacological studies .

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-14-5-3-4-11(16(14)25-2)8-12(9-18)15-13(10-19)17(20)22(21-15)6-7-23/h3-5,8,23H,6-7,20H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRZIHYGYHIHDG-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C2=NN(C(=C2C#N)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(1Z)-1-cyano-2-(2,3-dimethoxyphenyl)eth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common method is the one-pot, three-component synthesis involving aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives. This reaction is often carried out in water and ethanol at room temperature, utilizing a tandem Knoevenagel-cyclocondensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency. Catalysts like p-toluenesulfonic acid (p-TSA) may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.

    Substitution: The aromatic ring and pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of this compound largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation. The exact molecular targets and pathways would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

  • Structural Differences: Lacks the cyano and eth-en-yl groups at position 3 but features a fluorobenzyl substituent.
  • Functional Impact: Fluorine substitution enhances metabolic stability and lipophilicity compared to methoxy groups, influencing membrane permeability and target binding . 5-Amino-1-(5-Fluoro-2-Methylphenyl)-3-(Tetrahydrouran-2-yl)-1H-Pyrazole-4-Carbonitrile
  • Structural Differences : Replaces the 2,3-dimethoxyphenyl group with a tetrahydrouran-2-yl moiety and includes a fluoro-methylphenyl substitution.

Compounds with Alternative Heterocyclic Cores

1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-ol

  • Structural Differences: Substitutes the 4-cyano group with a hydroxyl group, reducing electrophilicity.
  • Functional Impact : The hydroxyl group enables hydrogen bonding, which may enhance affinity for polar active sites but reduce stability under acidic conditions .

    Methyl 1-[...]-1H-pyrazole-3-carboxylate

  • Structural Differences: Features a carboxylate ester at position 3 instead of the eth-en-yl-cyano group.

Non-Pyrazole Heterocycles

1-Methylimidazole and 2-Aminoimidazole

  • Structural Differences : Imidazole cores replace pyrazole, with nitrogen atoms at positions 1 and 3.
  • Functional Impact : Imidazoles exhibit stronger basicity (pKa ~7) compared to pyrazoles (pKa ~2–4), affecting protonation states and receptor interactions .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity
5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CN ~410.4 2,3-Dimethoxyphenyl, eth-en-yl-cyano, hydroxyethyl Potential kinase inhibition (hypothetical)
5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE ~221.2 Fluorobenzyl Anticancer screening
1-Methylimidazole ~82.1 Methyl group at N1 Catalysis, antimicrobial
5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile ~230.3 Cyclohexylmethyl Not reported (structural analog)

Key Research Findings

  • Electronic Effects : The 2,3-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, stabilizing charge-transfer interactions in receptor binding. This contrasts with fluorine’s electron-withdrawing effects in fluorobenzyl analogs .
  • Solubility : The 2-hydroxyethyl group improves water solubility (logP ~1.8 predicted) compared to tert-butyl or cyclohexylmethyl substitutions (logP ~3.5–4.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 2
5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

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